5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of two indole groups attached to a central phenolic structure, which is further substituted with a methoxy group.
Vorbereitungsmethoden
The synthesis of 5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol typically involves the condensation of indole derivatives with appropriate nucleophiles. Common synthetic routes include the use of catalysts such as copper catalysts, methanesulfonic acid, and various solid acidic catalysts like Amberlyst and montmorillonite clay . Industrial production methods often employ these catalysts under controlled conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole rings. .
Wissenschaftliche Forschungsanwendungen
5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The biological activities of 5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol are attributed to its ability to interact with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-α (TNF-α), which play crucial roles in inflammation and cancer progression. Additionally, the compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Bisindolylmaleimide VIII: Known for its kinase inhibitory properties.
1-(4-Iodobenzoyl)-5-methoxy-2-methyl indole-3-acetic acid: Involved in prostanoid synthesis.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C24H20N2O2 |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-11-10-15(12-22(23)27)24(18-13-25-20-8-4-2-6-16(18)20)19-14-26-21-9-5-3-7-17(19)21/h2-14,24-27H,1H3 |
InChI-Schlüssel |
CWMPUSKUSXTPAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.